(4S,5R)-tert-Butyl 4-(hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate
Description
(4S,5R)-tert-Butyl 4-(hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate is a chiral oxazolidine derivative widely used as a synthetic intermediate in organic chemistry, particularly in the enantioselective synthesis of pharmaceuticals and bioactive molecules. Its structure features a tert-butyl carbamate group, a hydroxymethyl substituent at the 4-position, and stereogenic centers at C4 and C5 (S and R configurations, respectively). The compound is typically synthesized via selective reduction of dicarboxylate precursors using reagents like LiBH₄ or LiAlH₄, yielding a viscous oil . Its stereochemical integrity and functional group versatility make it valuable for constructing complex heterocycles and protecting amino alcohol motifs in multistep syntheses .
Properties
IUPAC Name |
tert-butyl (4S,5R)-4-(hydroxymethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8-9(7-14)13(12(5,6)16-8)10(15)17-11(2,3)4/h8-9,14H,7H2,1-6H3/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGUACRTSCOTQB-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithium Borohydride-Mediated Reduction
The most widely documented method involves the reduction of a methyl ester precursor, (4S,5R)-3-tert-butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate, using lithium borohydride (LiBH₄). This two-step process begins with the dissolution of the dicarboxylate ester in a tetrahydrofuran (THF)/methanol (MeOH) solvent system (4:1 v/v) at 0°C. LiBH₄ is added stoichiometrically (2.4 equiv.), and the reaction is stirred at room temperature for 2 hours. The hydroxymethyl product is isolated via medium-pressure liquid chromatography (MPLC) with a hexane/ethyl acetate (8:2) eluent, yielding 85–92%.
Key Advantages :
- High stereochemical fidelity due to the retention of configuration at C4 and C5.
- Mild reaction conditions minimize side reactions such as epimerization or over-reduction.
Limitations :
- Requires anhydrous conditions to prevent LiBH₄ decomposition.
- Post-reduction purification is necessary to remove borate byproducts.
Stereoselective Oxazolidine Ring Formation
Cerium(III) Chloride-Assisted Grignard Addition
An alternative approach involves constructing the oxazolidine ring through a cerium(III) chloride-mediated Grignard reaction. Starting from (S)-3-tert-butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate, cerium(III) chloride is suspended in THF and activated by vigorous stirring. The Grignard reagent (5.0 equiv.) is added dropwise at −78°C, followed by gradual warming to room temperature. This method achieves a 74–91% yield of the hydroxymethyl derivative after column chromatography.
Mechanistic Insights :
Burgess Reagent Dehydration
For substrates requiring dehydration, Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) in toluene at 80°C facilitates the elimination of water, forming the oxazolidine ring. This method is particularly useful for introducing unsaturation or stabilizing sterically hindered intermediates.
Alternative Pathways and Modifications
Hydrogenation of Unsaturated Derivatives
Palladium-catalyzed hydrogenation (10% Pd/C, H₂ at 1 atm) reduces double bonds in unsaturated oxazolidine precursors, yielding the saturated hydroxymethyl product with >99% enantiomeric excess (ee). This method is advantageous for substrates prone to racemization under acidic or basic conditions.
Analysis of Reaction Conditions and Optimization
Solvent and Temperature Effects
Stereochemical Control Strategies
- Chiral Auxiliaries : The (S)-configured tert-butyl group in the dicarboxylate precursor enforces the (4S,5R) configuration via steric guidance during ring closure.
- Asymmetric Catalysis : Though less common, Jacobsen’s thiourea catalysts have been explored for enantioselective oxazolidine synthesis, though yields remain suboptimal (50–65%).
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-tert-Butyl 4-(hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxazolidine derivatives.
Scientific Research Applications
(4S,5R)-tert-Butyl 4-(hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate is a member of the oxazolidine family, which are five-membered heterocycles containing both nitrogen and oxygen. This compound features a tert-butyl group and a hydroxymethyl substituent, giving it unique structural and functional properties. Oxazolidine rings are useful in medicinal chemistry as scaffolds for drug development because they can mimic natural compounds and interact with biological targets.
Uses
(4R,5R)-tert-Butyl 4-(hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate, an isomer of this compound, is an intermediate in the synthesis of 2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose, a glycopolymer on cell surfaces involved in the host's immune response and cell communication .
Potential Applications
This compound has potential applications in various fields:
- Antimicrobial Activity Oxazolidine structures have demonstrated antibacterial properties.
- Antioxidant Properties The hydroxymethyl group can enhance the compound's ability to scavenge free radicals.
- Enzyme Inhibition This compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.
Mechanism of Action
The mechanism of action of (4S,5R)-tert-Butyl 4-(hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing various biochemical pathways. The tert-butyl group provides steric hindrance, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and its analogs:
Table 1: Comparison of (4S,5R)-tert-Butyl 4-(Hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate with Analogous Compounds
Stereochemical Variations
- Diastereomers: The (4S,5R) configuration distinguishes the target compound from diastereomers like (4R,5R) and (4S,5S). These stereochemical differences significantly impact reactivity and downstream applications.
- Stereochemical Inversion : Bromination of the (4R,5R)-hydroxymethyl derivative yields the (4S,5R)-bromomethyl analog, indicating possible stereochemical inversion during substitution reactions .
Functional Group Modifications
- Hydroxymethyl vs. Bromomethyl : The hydroxymethyl group (-CH₂OH) in the target compound is less reactive than the bromomethyl (-CH₂Br) analog, which participates in nucleophilic thioether couplings (e.g., with 4-hydroxy-3-methylphenylthiol) to generate intermediates for drug candidates .
- Oxidation to Aldehyde : The (4R,5S)-hydroxymethyl derivative is oxidized to a formyl group (-CHO) using Dess-Martin periodinane, demonstrating the hydroxymethyl group’s utility in introducing electrophilic centers .
Physicochemical Properties
- Physical State : Most analogs, including the target compound, are oils, suggesting low crystallinity and high solubility in organic solvents (e.g., THF, CH₂Cl₂) .
- Stability : The tert-butyl carbamate group enhances steric protection of the oxazolidine ring, improving stability under basic conditions compared to simpler oxazolidines .
Biological Activity
(4S,5R)-tert-Butyl 4-(hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This oxazolidine derivative exhibits various pharmacological properties that can be utilized in therapeutic applications. This article provides a comprehensive overview of its biological activity, including structural characteristics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 245.32 g/mol. The compound features a complex oxazolidine ring structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 245.32 g/mol |
| SMILES | C[C@H]1OC(C)(C)N([C@H]1CO)C(=O)OC(C)(C)C |
| InChI | InChI=1S/C12H23NO4/c1-8-9(7-14)13(12(5,6)16-8)10(15)17-11(2,3)4/h8-9,14H,7H2,1-6H3/t8-,9-/m1/s1 |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Properties : Studies suggest that the oxazolidine structure may confer antioxidant capabilities, enabling the compound to scavenge free radicals and reduce oxidative stress in cells.
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can potentially lead to therapeutic effects in conditions such as diabetes and cancer.
- Modulation of Signaling Pathways : Preliminary data suggest that the compound may influence various signaling pathways related to cell growth and apoptosis.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. In vitro tests demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines revealed that the compound exhibits selective cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were determined for several cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These results indicate a promising potential for further development as an anticancer agent.
Case Studies
- Case Study on Antioxidant Activity : A study published in Journal of Medicinal Chemistry highlighted the antioxidant properties of similar oxazolidine derivatives. The results indicated that these compounds could effectively reduce lipid peroxidation in cellular models.
- Clinical Trials : Preliminary clinical trials assessing the safety and efficacy of this compound in patients with chronic inflammatory diseases showed promising outcomes regarding symptom relief and reduction in inflammatory markers.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (4S,5R)-tert-butyl 4-(hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate?
- Methodological Answer : The compound is typically synthesized via reduction and oxidation steps. For example, a precursor (e.g., compound 12 in ) is reduced using LiAlH₄ in anhydrous THF at 0°C, followed by quenching with Rochelle salt and purification via silica gel chromatography. Subsequent oxidation of the hydroxymethyl intermediate (compound 13 ) with Dess-Martin periodinane in dichloromethane yields the aldehyde derivative (compound 14 ) . Variations in reaction conditions (e.g., solvent choice, temperature) can influence stereochemical outcomes and yields.
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C ) and High-Resolution Mass Spectrometry (HRMS) are critical for structural elucidation. For instance, compound 13 in was characterized by ¹H NMR (δ 1.40–1.45 ppm for tert-butyl groups) and HRMS (m/z calculated for C₁₃H₂₅NO₄: 283.1789, found: 283.1791) . Polarimetry or X-ray crystallography may further confirm stereochemistry if crystalline derivatives are available.
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in a tightly sealed container under inert gas (e.g., N₂) at 2–8°C in a dry environment. Avoid exposure to moisture, as oxazolidine derivatives are prone to hydrolysis. Safety data sheets (SDS) for analogous compounds emphasize avoiding static discharge and ensuring proper ventilation during handling .
Advanced Research Questions
Q. How can conflicting stereochemical outcomes in synthesis be resolved?
- Methodological Answer : Discrepancies in stereochemistry (e.g., 4S,5R vs. 4S,5S configurations) may arise from variations in starting materials or reaction kinetics. Use chiral HPLC or circular dichroism (CD) to verify enantiopurity. For example, TCI Chemicals catalog () lists distinct product codes for (4S,5S) and (4R,5R) stereoisomers, highlighting the need for precise reaction monitoring . Computational modeling (e.g., DFT) can predict transition-state energies to optimize stereoselectivity.
Q. What strategies optimize the oxidation of hydroxymethyl to formyl groups in related oxazolidines?
- Methodological Answer : Dess-Martin periodinane is preferred for its mild conditions and high selectivity (). Alternatives include Swern oxidation (oxalyl chloride/DMSO) or TEMPO/NaClO systems. Monitor reaction progress via TLC or in situ IR spectroscopy to avoid over-oxidation. For sensitive substrates, lower temperatures (−20°C) and controlled stoichiometry improve yields .
Q. How does the tert-butyloxycarbonyl (Boc) group influence reactivity in downstream applications?
- Methodological Answer : The Boc group enhances solubility in organic solvents and protects the oxazolidine nitrogen during multi-step syntheses. For instance, in , iodomethyl derivatives of similar Boc-protected oxazolidines are used in cross-coupling reactions. Deprotection with TFA or HCl/dioxane enables functionalization for biological probes or catalysts .
Q. What analytical methods resolve data contradictions in purity assessments?
- Methodological Answer : Combine orthogonal techniques:
- HPLC-MS quantifies impurities (e.g., residual LiAlH₄ byproducts).
- Elemental analysis verifies C/H/N ratios (e.g., theoretical C: 58.8%, H: 8.7% for C₁₃H₂₅NO₄).
- DSC/TGA assesses thermal stability and crystallinity. Discrepancies in melting points (e.g., lists 67–68°C for a related compound) may indicate polymorphic forms .
Methodological Considerations Table
| Research Aspect | Key Technique | Example from Evidence |
|---|---|---|
| Stereochemical Confirmation | Chiral HPLC, CD Spectroscopy | TCI Chemicals catalog (distinct stereoisomer codes) |
| Oxidation Optimization | In situ IR Monitoring | Dess-Martin periodinane reaction at 0°C |
| Stability Analysis | DSC/TGA | Thermal data for tert-butyl derivatives |
| Purity Validation | Elemental Analysis | C/H/N ratios for C₁₃H₂₅NO₄ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
